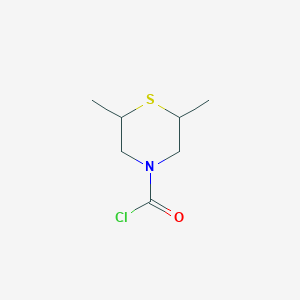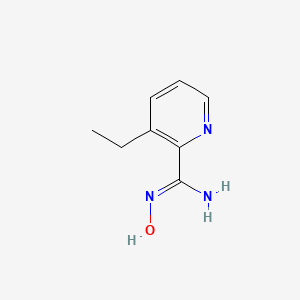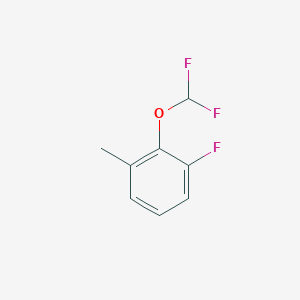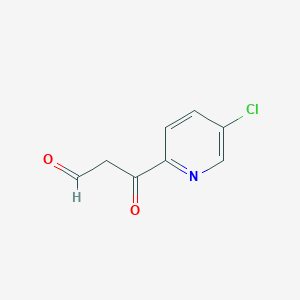
3-(5-Chloropyridin-2-yl)-3-oxopropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloropyridin-2-yl)-3-oxopropanal is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridine ring attached to a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloropyridin-2-yl)-3-oxopropanal typically involves the reaction of 5-chloropyridine-2-carbaldehyde with a suitable reagent to introduce the oxopropanal group. One common method is the reaction with malonic acid derivatives under acidic conditions, followed by decarboxylation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloropyridin-2-yl)-3-oxopropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: 3-(5-Chloropyridin-2-yl)-3-oxopropanoic acid.
Reduction: 3-(5-Chloropyridin-2-yl)-3-hydroxypropanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Chloropyridin-2-yl)-3-oxopropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Chloropyridin-2-yl)-3-oxopropanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and protein modification.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloropyridin-2-yl)-3-oxopropanenitrile
- 3-(5-Chloropyridin-2-yl)-3-oxopropanoic acid
- 3-(5-Chloropyridin-2-yl)-3-hydroxypropanal
Uniqueness
3-(5-Chloropyridin-2-yl)-3-oxopropanal is unique due to its specific structural features, such as the presence of both a chloropyridine ring and an aldehyde group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
1019022-50-4 |
|---|---|
Molecular Formula |
C8H6ClNO2 |
Molecular Weight |
183.59 g/mol |
IUPAC Name |
3-(5-chloropyridin-2-yl)-3-oxopropanal |
InChI |
InChI=1S/C8H6ClNO2/c9-6-1-2-7(10-5-6)8(12)3-4-11/h1-2,4-5H,3H2 |
InChI Key |
UUQRTKMNGHXCOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


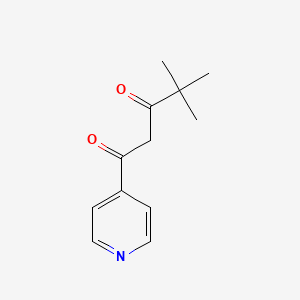
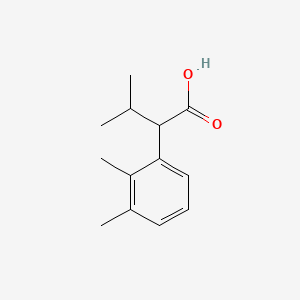
![2-Methyl-2,6-diazaspiro[3.5]nonane](/img/structure/B15239853.png)
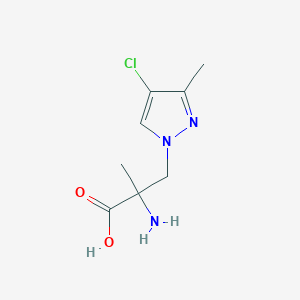
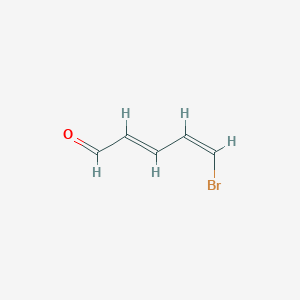
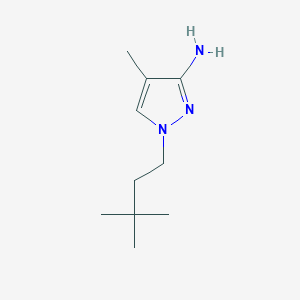
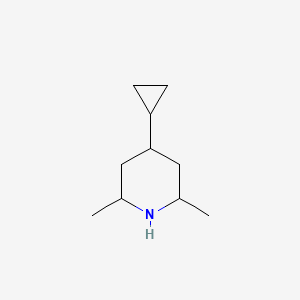
![4-Cyclopropyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15239911.png)
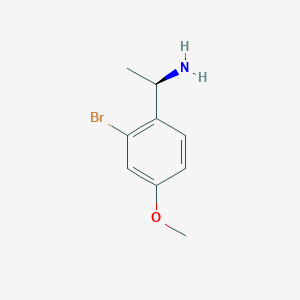
amine](/img/structure/B15239924.png)
![1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15239938.png)
